

"Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-" solubility profile

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Compound of Interest

Compound Name: *Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-*

Cat. No.: *B1582679*

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An In-depth Technical Guide to the Solubility Profile of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**

Introduction

Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is an organic molecule featuring a nitrile group, a secondary aromatic amine, and a primary alcohol. Its chemical structure suggests a degree of polarity, which will be a key determinant of its solubility in various media.

Understanding the solubility profile of this compound is a critical first step in many research and development applications, including but not limited to, reaction chemistry, formulation development, and toxicological studies. This guide provides a comprehensive overview of the predicted solubility of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-**, and outlines a systematic approach to its experimental determination.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	PubChem
Molecular Weight	190.24 g/mol	PubChem
Appearance	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
pKa (predicted)	Amine: ~4-5, Alcohol: ~16-18	-

Note: Experimental data for this specific molecule is limited. pKa values are estimated based on similar chemical structures.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The presence of both polar (hydroxyl, nitrile, amino) and non-polar (phenyl ring, ethyl backbone) groups in **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** suggests it will exhibit a nuanced solubility profile.

- Polar Solvents:** The hydroxyl (-OH) and amino (-NH) groups are capable of hydrogen bonding, which should confer some solubility in polar protic solvents like water, ethanol, and methanol. The nitrile group (-C≡N) is polar and can act as a hydrogen bond acceptor.
- Non-Polar Solvents:** The phenyl ring provides a significant non-polar character, suggesting potential solubility in aromatic solvents like toluene and benzene, as well as some chlorinated solvents.
- Aqueous Solubility:** The aqueous solubility is expected to be pH-dependent due to the basic nature of the secondary amine. At pH values below its pKa, the amine will be protonated, forming a cation which should be significantly more water-soluble.

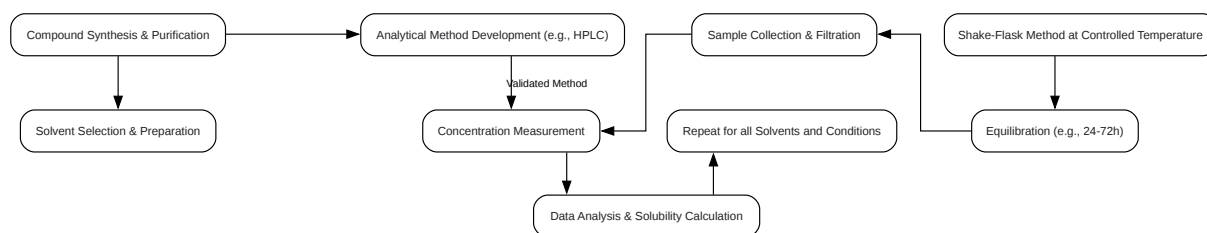
Table 1: Predicted Solubility in Common Solvents

Solvent	Type	Predicted Solubility	Rationale
Water	Polar Protic	Low to Moderate (pH-dependent)	Presence of H-bond donors/acceptors, but offset by non-polar phenyl ring.
Ethanol	Polar Protic	Soluble	Good balance of polarity and non-polar character.
Methanol	Polar Protic	Soluble	Similar to ethanol.
Acetone	Polar Aprotic	Soluble	Can accept H-bonds and has moderate polarity.
Dichloromethane	Chlorinated	Soluble	Effective at dissolving moderately polar organic compounds.
Toluene	Aromatic	Moderately Soluble	Phenyl ring interacts favorably with the aromatic solvent.
Hexane	Non-polar	Sparingly Soluble to Insoluble	The polar functional groups will limit solubility in highly non-polar solvents.

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility profile. The following workflow is recommended.

Workflow for Solubility Determination



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Caption: Experimental workflow for solubility determination.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** in a given solvent at a specific temperature.

Materials:

- **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** (solid, pure form)
- Selected solvents (e.g., water, ethanol, etc.)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Calibrated analytical balance

- HPLC or UV-Vis spectrophotometer

Procedure:

- Preparation: Add an excess amount of the solid compound to a vial. The excess should be visually apparent after equilibration.
- Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.
- Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-72 hours).
- Phase Separation: Allow the vials to stand undisturbed for a period to let the undissolved solid settle. Centrifugation may be used to facilitate this.
- Sampling: Carefully withdraw a sample from the supernatant.
- Filtration: Immediately filter the sample using a syringe filter to remove any remaining solid particles.
- Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
- Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Protocol 2: pH-Dependent Aqueous Solubility

Objective: To determine the solubility of the compound in aqueous solutions at different pH values.

Materials:

- Same as Protocol 1
- Aqueous buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 9)

Procedure:

- Follow the shake-flask method described in Protocol 1.
- Instead of pure water, use the prepared aqueous buffers as the solvents.
- After equilibration, measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.
- Plot the measured solubility as a function of the final pH.

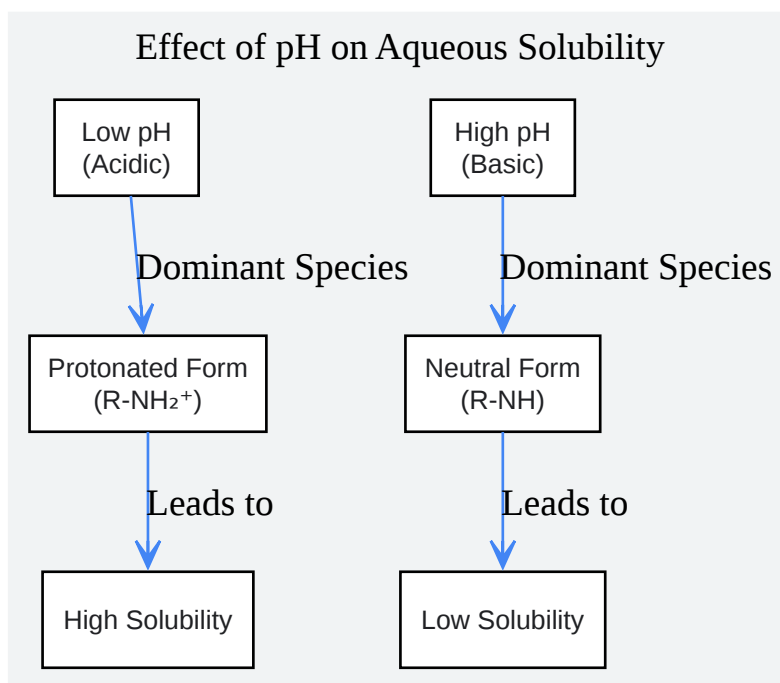
Factors Influencing Solubility

pH

The secondary amine in **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** is a weak base. Its protonation state, and therefore its solubility in aqueous media, is highly dependent on pH.

- Acidic pH ($\text{pH} < \text{pK}_a$): The amine group will be protonated ($-\text{NH}_2^+$), forming a salt. This charged species will have significantly higher solubility in water due to favorable ion-dipole interactions.
- Neutral/Basic pH ($\text{pH} > \text{pK}_a$): The amine will be in its neutral, free base form. The solubility will be lower and dominated by the overall polarity of the molecule.

The relationship can be visualized as follows:



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Caption: Relationship between pH and the solubility of an amine-containing compound.

Temperature

The effect of temperature on solubility depends on the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, this must be determined experimentally. To assess the temperature effect, the shake-flask method (Protocol 1) can be repeated at various temperatures (e.g., 4 °C, 25 °C, 37 °C).

Conclusion

While specific experimental data for **Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-** is not readily available in the public domain, a comprehensive solubility profile can be predicted based on its chemical structure and established principles of physical chemistry. The presence of both polar, hydrogen-bonding groups and a non-polar aromatic ring suggests a versatile solubility in a range of organic solvents, with a pH-dependent solubility in aqueous media. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to determine the precise solubility characteristics of this compound, which is essential for its effective application.

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